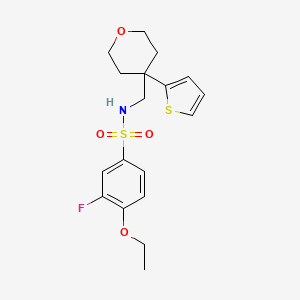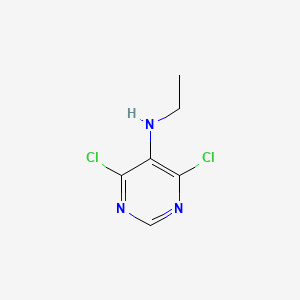![molecular formula C25H20N4O4S B2990946 ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate CAS No. 315239-17-9](/img/structure/B2990946.png)
ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic compound known for its intricate molecular structure and potential applications in various scientific fields. The compound is characterized by the presence of several functional groups, including triazole, isoquinoline, and sulfanyl acetate, which confer unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate typically involves multi-step organic reactions. A common synthetic route begins with the formation of the 1,3-dioxo-1H-benzo[de]isoquinoline core, which is then functionalized with a methyl group. Subsequent reactions introduce the triazole ring and phenyl group. The final step involves the addition of the sulfanyl acetate group under controlled conditions, often using esterification reactions with ethyl acetate and a thiol derivative.
Industrial Production Methods
On an industrial scale, the compound can be synthesized using automated systems to ensure precision and consistency. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the purity and composition of the product. Optimized conditions include maintaining specific temperatures, pressures, and pH levels to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Reductive reactions can simplify the molecule by removing oxygen atoms or converting carbonyl groups to alcohols. Sodium borohydride and lithium aluminium hydride are frequently used for this purpose.
Substitution: : The aromatic rings present in the compound make it susceptible to electrophilic and nucleophilic substitution reactions, which allow for the introduction of various substituents. Reagents such as halides and organometallic compounds are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield dioxo derivatives, while reduction could produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate has a wide range of applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: : Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interaction with biological macromolecules and its effects on cellular pathways.
Medicine: : Potentially valuable in drug development due to its bioactive properties. It's a candidate for designing drugs that target specific enzymes or receptors.
Industry: : Utilized in the manufacturing of specialty chemicals and materials. Its chemical properties enable its use in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate involves its interaction with specific molecular targets, including enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate stands out due to its unique combination of functional groups. Similar compounds might include:
Benzisoquinoline derivatives
Triazole-based molecules
Sulfanyl acetate esters
Each of these compounds has its own set of properties and applications, but the unique combination present in this compound offers distinct advantages in specific research and industrial contexts.
That should give you a comprehensive overview of this compound. Anything else you’re curious about?
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-2-33-21(30)15-34-25-27-26-20(29(25)17-10-4-3-5-11-17)14-28-23(31)18-12-6-8-16-9-7-13-19(22(16)18)24(28)32/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEHBYJDQCHUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2990864.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)


![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)
![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide](/img/structure/B2990879.png)
![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)
![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)
![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)
![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)
